N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride
CAS No.: 1327517-70-3
Cat. No.: VC4270670
Molecular Formula: C16H20ClN3OS2
Molecular Weight: 369.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327517-70-3 |
|---|---|
| Molecular Formula | C16H20ClN3OS2 |
| Molecular Weight | 369.93 |
| IUPAC Name | N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methylsulfanylbenzamide;hydrochloride |
| Standard InChI | InChI=1S/C16H19N3OS2.ClH/c1-3-19-9-8-13-14(10-19)22-16(17-13)18-15(20)11-4-6-12(21-2)7-5-11;/h4-7H,3,8-10H2,1-2H3,(H,17,18,20);1H |
| Standard InChI Key | JWTNSKXQCFYPKK-UHFFFAOYSA-N |
| SMILES | CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)SC.Cl |
Introduction
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride is a complex organic compound belonging to the class of thiazolo-pyridine derivatives. This compound is characterized by its unique heterocyclic structure, combining elements of both thiazole and pyridine rings. It is primarily studied for its potential pharmacological applications, particularly in the field of medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride would typically involve several steps, including the formation of the thiazolo-pyridine core and the attachment of the benzamide moiety. Reaction conditions such as temperature, pressure, and catalysts are crucial for achieving desired outcomes.
| Step | Description |
|---|---|
| 1. Formation of Thiazolo-Pyridine Core | Involves the synthesis of the tetrahydrothiazolo[5,4-c]pyridine ring system. |
| 2. Attachment of Benzamide Moiety | Requires the introduction of the 4-(methylthio)benzamide group to the thiazolo-pyridine core. |
| 3. Hydrochloride Salt Formation | Conversion of the base into its hydrochloride salt for improved stability and solubility. |
Biological Activity and Potential Applications
| Potential Application | Description |
|---|---|
| Anticoagulation Therapy | Similar compounds have shown activity against activated coagulation factor X, suggesting potential use in anticoagulation therapy. |
| Other Therapeutic Areas | Further research may reveal additional therapeutic applications based on its heterocyclic structure and potential interactions with biological targets. |
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